molecular formula C6H5ClN2O B127049 6-Aminonicotinoyl chloride CAS No. 148675-53-0

6-Aminonicotinoyl chloride

Cat. No.: B127049
CAS No.: 148675-53-0
M. Wt: 156.57 g/mol
InChI Key: SDFVTCWKZARTND-UHFFFAOYSA-N
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Description

6-Aminonicotinoyl chloride is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinic acid and contains an amino group at the 6-position and a chloride group at the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonicotinoyl chloride can be synthesized through several methods. One common approach involves the reaction of 6-aminonicotinic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent. The reaction can be represented as follows:

C6H5N2O2+SOCl2C6H5ClN2O+SO2+HCl\text{C6H5N2O2} + \text{SOCl2} \rightarrow \text{C6H5ClN2O} + \text{SO2} + \text{HCl} C6H5N2O2+SOCl2→C6H5ClN2O+SO2+HCl

In this reaction, 6-aminonicotinic acid (C6H5N2O2) is converted to this compound (C6H5ClN2O) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Aminonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-aminonicotinic acid.

    Condensation reactions: It can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminonicotinoyl chloride has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal chemistry: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Biological studies: It is used in the synthesis of compounds for studying biological pathways and mechanisms.

    Industrial applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-aminonicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, these derivatives can interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Aminonicotinic acid: The precursor to 6-aminonicotinoyl chloride, differing by the presence of a carboxylic acid group instead of a chloride.

    Nicotinoyl chloride: Lacks the amino group at the 6-position.

    Nicotinic acid: The parent compound, lacking both the amino and chloride groups.

Uniqueness

This compound is unique due to the presence of both an amino group and an acyl chloride group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-aminopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(10)4-1-2-5(8)9-3-4/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFVTCWKZARTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599292
Record name 6-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148675-53-0
Record name 6-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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